1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one
Overview
Description
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a pyrrolopyrimidine derivative that has a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one, focusing on six unique applications:
Cancer Therapy
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one has shown potential as an anti-cancer agent. Its structure allows it to interact with various cellular targets involved in cancer progression. Research has indicated its ability to inhibit specific kinases and signaling pathways that are crucial for tumor growth and survival .
Neuroprotective Agents
This compound has been investigated for its neuroprotective properties. Studies suggest that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress and apoptosis. This makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one has demonstrated significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This application is particularly important in the development of new antibiotics and antifungal agents .
Mechanism of Action
Target of Action
Similar pyrrolopyrimidine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Related pyrrolopyrimidine derivatives have been shown to inhibit fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
Fgfr inhibitors, like related pyrrolopyrimidine derivatives, are known to disrupt the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related pyrrolopyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
properties
IUPAC Name |
1-methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-15-13-9-12(11-5-3-2-4-6-11)10-16(13)8-7-14(15)17/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAROBCQHGSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN2C1=CC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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